1-Bromo-4-(4-bromobutoxy)benzene
Overview
Description
1-Bromo-4-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is also known by other names such as (4-Bromobutoxy)benzene, 4-Bromobutyl phenyl ether, and 1-Bromo-4-phenoxybutane . This compound is characterized by the presence of a benzene ring substituted with a bromobutoxy group, making it a valuable intermediate in organic synthesis and various industrial applications.
Scientific Research Applications
1-Bromo-4-(4-bromobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
“1-Bromo-4-(4-bromobutoxy)benzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .
Preparation Methods
1-Bromo-4-(4-bromobutoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures (55-70°C) under an inert atmosphere . The reaction mixture is then purified through column chromatography to obtain the desired product with high yield.
Chemical Reactions Analysis
1-Bromo-4-(4-bromobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium or potassium salts of nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to form alkylated benzene derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-bromobutoxy)benzene involves its ability to undergo substitution reactions, forming covalent bonds with other molecules. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, through these substitution reactions, thereby influencing biological pathways .
Comparison with Similar Compounds
1-Bromo-4-(4-bromobutoxy)benzene can be compared with other similar compounds such as:
4-Bromobutyl phenyl ether: Similar in structure but with different substituents on the benzene ring.
1-Bromo-4-phenoxybutane: Another compound with a similar backbone but different functional groups.
Phenoxybutyl bromide: Shares the phenoxy and bromobutyl groups but differs in the position of substitution.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
1-bromo-4-(4-bromobutoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJSJUHSJLURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429052 | |
Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-31-1 | |
Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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